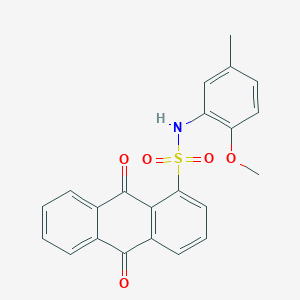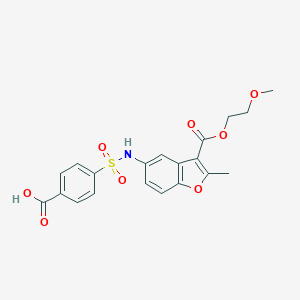![molecular formula C21H20FNO4S B280765 N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied as a potential anticancer agent. Studies have shown that it has cytotoxic effects on cancer cells and can induce apoptosis. In addition, it has also been studied as a potential therapeutic agent for Alzheimer's disease. Studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is that it has been shown to have anticancer and anti-Alzheimer's disease properties. This makes it a potentially useful compound for the development of new therapeutic agents. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One direction is to further investigate its potential as an anticancer and anti-Alzheimer's disease agent. Studies can be conducted to determine its efficacy in animal models and to optimize its structure for improved therapeutic properties. Another direction is to investigate its potential as an anti-inflammatory agent. Studies can be conducted to determine its mechanism of action and to optimize its structure for improved anti-inflammatory properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps. The starting material for the synthesis is 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine, which is reacted with acetic anhydride to form N-acetyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. This compound is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to form this compound.
Propiedades
Fórmula molecular |
C21H20FNO4S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-(4-fluoro-2-methylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO4S/c1-13-11-15(22)7-10-21(13)28(25,26)23(14(2)24)16-8-9-20-18(12-16)17-5-3-4-6-19(17)27-20/h7-12H,3-6H2,1-2H3 |
Clave InChI |
KLVPUVCSXHQXPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-({[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280703.png)
